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Foundational

An In-Depth Technical Guide to the Crystallographic and Spectroscopic Characterization of 2-Bromopropan-1-amine and its Hydrobromide Salt

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystallographic and ¹H NMR spectroscopic properties of 2-bromopropan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and ¹H NMR spectroscopic properties of 2-bromopropan-1-amine. Due to the limited availability of experimental data for the free base in the public domain, this document focuses primarily on the characterization of its more stable and commonly available hydrobromide salt, 2-bromopropan-1-amine hydrobromide. The principles and methodologies described herein are fundamental for the structural elucidation and quality control of this and related chemical entities in a research and development setting.

Introduction: The Significance of 2-Bromopropan-1-amine

2-Bromopropan-1-amine is a valuable bifunctional molecule containing both a reactive bromine atom and a primary amine group. This combination makes it a versatile building block in organic synthesis, particularly for the introduction of an aminopropyl group with a chiral center at the second carbon. Its utility spans the synthesis of novel pharmaceutical intermediates and other fine chemicals. Accurate and detailed characterization of its three-dimensional structure and spectroscopic signature is paramount for ensuring the purity, identity, and stereochemistry of any derivative compounds.

This guide will delve into the two primary analytical techniques for unambiguous structural determination: single-crystal X-ray diffraction and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for the free amine is scarce, we will present the known data for its hydrobromide salt and provide a robust theoretical framework for understanding the expected spectroscopic and crystallographic features of both species.

Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the overall conformation of a molecule, which is critical for understanding its reactivity and biological activity.

Data for 2-Bromopropan-1-amine Hydrobromide

Table 1: Predicted Crystallographic Parameters for 2-Bromopropan-1-amine Hydrobromide

ParameterExpected Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic salts.
Space GroupCentrosymmetricFor a racemic mixture, a centrosymmetric space group is expected.
Key InteractionsN-H···Br hydrogen bondsThe ammonium cation will form strong hydrogen bonds with the bromide anion, which will be a defining feature of the crystal packing.
ConformationThe C-Br and C-N bonds will likely adopt a staggered conformation to minimize steric hindrance.
Causality Behind Experimental Choices in SCXRD

The successful acquisition of high-quality crystallographic data is contingent on a series of well-considered experimental choices. The overarching goal is to obtain a single crystal of suitable size and quality.

  • Crystal Growth: Slow crystallization is crucial for obtaining well-ordered single crystals. Techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are commonly employed. For 2-bromopropan-1-amine hydrobromide, a polar solvent such as ethanol or a mixture of ethanol and water would be a logical starting point for crystallization trials.

  • Crystal Selection and Mounting: A suitable crystal should be clear, without visible fractures or defects, and have dimensions typically in the range of 0.1-0.3 mm.[1] The crystal is mounted on a goniometer head for data collection.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The temperature of the crystal is typically lowered (e.g., to 100 K) during data collection to reduce thermal motion of the atoms and improve the quality of the diffraction data.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve 2-bromopropan-1-amine hydrobromide in a minimal amount of a suitable solvent (e.g., hot ethanol). Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed jar containing a precipitant solvent.

  • Crystal Mounting: Carefully select a single crystal of appropriate size and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Crystallization Workflow

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Acquisition cluster_analysis Structure Determination dissolve Dissolve Compound crystallize Slow Crystallization dissolve->crystallize Saturated Solution mount Mount Single Crystal crystallize->mount diffract X-ray Diffraction mount->diffract solve Solve Structure diffract->solve refine Refine Structure solve->refine end end refine->end Final Structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

¹H NMR Spectroscopy: Probing the Molecular Environment

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Chemical Shifts for 2-Bromopropan-1-amine and its Hydrobromide Salt

Table 2: Predicted ¹H NMR Data for 2-Bromopropan-1-amine and its Hydrobromide Salt (in CDCl₃)

ProtonPredicted δ (ppm) - Free AminePredicted δ (ppm) - HBr SaltMultiplicityIntegration
-CH₃~1.3~1.5Doublet3H
-NH₂ / -NH₃⁺~1.5 (broad)~7.5-8.5 (broad)Singlet (broad)2H / 3H
-CH₂-NH₂~2.8-3.0~3.2-3.5Multiplet2H
-CH(Br)-~3.9-4.1~4.2-4.5Multiplet1H

Disclaimer: These are predicted values and may vary depending on the solvent and other experimental conditions.

Causality Behind Chemical Shifts and Multiplicities
  • Electronegativity: The bromine atom is highly electronegative and will deshield the adjacent methine proton (-CH(Br)-), causing it to appear at a lower field (higher ppm value).[2]

  • Protonation of the Amine: The nitrogen atom in the free amine is less electronegative than the positively charged nitrogen in the ammonium salt. Upon protonation, the nitrogen becomes more electron-withdrawing, causing a significant downfield shift for the adjacent methylene protons (-CH₂-NH₃⁺) and the methine proton.[3][4] The protons on the nitrogen itself (-NH₃⁺) will also appear at a much lower field.[5]

  • Spin-Spin Coupling: The n+1 rule can be used to predict the multiplicity of the signals.

    • The methyl protons (-CH₃) are adjacent to one methine proton, so their signal will be split into a doublet.

    • The methine proton (-CH(Br)-) is adjacent to three methyl protons and two methylene protons, so its signal will be a complex multiplet.

    • The methylene protons (-CH₂-NH₂) are adjacent to the methine proton, and due to the chiral center, they are diastereotopic and may exhibit complex splitting.

Generalized Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-bromopropan-1-amine hydrobromide in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard one-dimensional proton pulse sequence is used to acquire the free induction decay (FID). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

  • Data Analysis: The signals are integrated to determine the relative number of protons, and the chemical shifts and coupling constants are analyzed to elucidate the structure.

Visualizing the ¹H NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase and Baseline Correction ft->process analyze Analyze Spectrum process->analyze end end analyze->end Structural Elucidation

Caption: Generalized workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a detailed framework for the crystallographic and ¹H NMR spectroscopic characterization of 2-bromopropan-1-amine, with a necessary focus on its hydrobromide salt due to the current lack of publicly available experimental data for the free base. The provided generalized protocols and theoretical discussions offer a solid foundation for researchers to acquire and interpret data for this and structurally related compounds. The principles of experimental design, data acquisition, and interpretation outlined herein are fundamental to ensuring the scientific rigor required in modern chemical research and drug development.

References

  • American Chemical Society. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted In. Retrieved from [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of 2-bromopropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropan-1-amine hydrobromide. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • Scribd. (n.d.). 1H NMR Sample Preparation Guide. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromopropan-1-amine hydrobromide (C3H8BrN). Retrieved from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Basic procedures NMR. (n.d.). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-Bromopropan-1-amine: A Technical Guide for Drug Development

Executive Summary 2-Bromopropan-1-amine (commonly referred to as 2-bromopropylamine) is a highly reactive vicinal haloamine utilized as a critical building block in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromopropan-1-amine (commonly referred to as 2-bromopropylamine) is a highly reactive vicinal haloamine utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), azaheterocycles, and functionalized polymers. Due to the proximity of a nucleophilic primary amine and an electrophilic carbon bearing a bromide leaving group, the free base exhibits profound thermodynamic instability. This in-depth guide dissects the kinetic degradation pathways, structural thermodynamics, and analytical methodologies required to manage this compound in a rigorous drug development setting.

Thermodynamic Stability Profile

The stability of 2-bromopropan-1-amine is fundamentally dictated by its protonation state. In its free base form, the unshared electron pair on the nitrogen atom is fully available to participate in nucleophilic attacks. The molecule exists in a delicate thermodynamic balance where the activation energy barrier for intramolecular cyclization is remarkably low.

To mitigate this inherent instability, the compound is universally synthesized, stored, and transported as a hydrobromide salt, as documented in chemical repositories such as . Protonation of the amine ( NH3+​ ) completely abolishes its nucleophilicity, trapping the molecule in a deep thermodynamic well and preventing spontaneous degradation under ambient conditions.

Mechanistic Degradation Pathways

When the pH of the environment approaches or exceeds the pKa of the amine (approximately 9.5), the free base is liberated, triggering three competing kinetic degradation pathways.

  • Pathway A: Intramolecular Cyclization (Major) The dominant degradation route is an intramolecular SN​2 reaction yielding 2-methylaziridine (propylenimine). The thermodynamics of this reaction are driven by the entropic advantage of a unimolecular process, which easily overcomes the enthalpic penalty of forming a highly strained three-membered aziridine ring ().

  • Pathway B: Hydrolysis (Minor) In aqueous media, hydroxide ions or water molecules can displace the bromide, yielding 1-amino-2-propanol. This pathway is kinetically slower than cyclization due to the lower effective molarity of intermolecular reactants compared to the adjacent intramolecular amine.

  • Pathway C: Intermolecular Oligomerization (Concentration-Dependent) At high concentrations, the amine of one molecule can attack the brominated carbon of another, leading to a cascade of polyamine oligomers.

G A 2-Bromopropan-1-amine (Free Base) B 2-Methylaziridine (Propylenimine) A->B Intramolecular SN2 (Fast, pH > 7.5) C 1-Amino-2-propanol A->C Hydrolysis (Slow, Aqueous) D Polyamine Oligomers A->D Intermolecular SN2 (High Conc.)

Degradation pathways of 2-bromopropan-1-amine free base.

Quantitative Thermodynamic and Kinetic Data

To engineer robust synthetic processes, researchers must rely on hard thermodynamic data. Table 1 summarizes the kinetic parameters governing the primary degradation pathways at 298 K. The relative rates highlight why aziridine formation is the primary concern during basic workups.

Table 1: Kinetic and Thermodynamic Parameters of 2-Bromopropan-1-amine Degradation (298 K)

Degradation PathwayReaction OrderActivation Energy ( Ea​ )Relative Rate ( krel​ )Primary Product
Intramolecular Cyclization1st Order~ 18-22 kcal/mol 104 2-Methylaziridine
Aqueous Hydrolysis2nd Order (Pseudo-1st)~ 24-26 kcal/mol11-Amino-2-propanol
Oligomerization2nd Order~ 22-25 kcal/mol 102 (at 1M)Polyamines

(Note: Parameters are extrapolated from generalized vicinal haloamine cyclization kinetics reported in classical industrial literature such as ).

Experimental Methodologies: Self-Validating Kinetic Profiling

As a standard of scientific integrity, any stability assay used to inform drug manufacturing must be a self-validating system. The following protocol describes the kinetic profiling of 2-bromopropan-1-amine cyclization, incorporating internal controls to guarantee data integrity.

Workflow S1 1. Buffer Prep (pH Control) S2 2. Incubation (Thermal Control) S1->S2 S3 3. Acid Quench (Halt Reaction) S2->S3 S4 4. LC-MS/NMR (Quantification) S3->S4 S5 5. Mass Balance (Validation) S4->S5

Self-validating experimental workflow for kinetic stability profiling.

Step-by-Step Protocol:

1. Sample Preparation & Initiation:

  • Action: Dissolve 2-bromopropan-1-amine hydrobromide in a highly buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 8.0) at a low concentration (1 mM).

  • Causality: A low concentration (1 mM) is deliberately chosen to thermodynamically disfavor the bimolecular oligomerization pathway, isolating the unimolecular cyclization and hydrolysis kinetics. The high buffer capacity ensures the pH remains constant as hydrobromic acid (HBr) is liberated during cyclization.

2. Incubation:

  • Action: Incubate the solution in a thermostated water bath at 25.0±0.1∘C .

  • Causality: SN​2 cyclization is highly temperature-dependent. Strict thermal control prevents Arrhenius-driven rate fluctuations that would otherwise skew the kinetic data.

3. Time-Course Quenching:

  • Action: At predefined intervals (e.g., 0, 10, 20, 30, 60 minutes), extract a 100 μL aliquot and immediately inject it into 900 μL of a 0.1 M HCl quench solution.

  • Causality: The sudden drop in pH (to < 2) instantly protonates the remaining free amine. This eliminates the nucleophile, effectively "freezing" the reaction at that exact time point.

  • Self-Validation Check: Spike a known concentration of the free base directly into the quench solution and monitor for 24 hours. If recovery is >99%, the quench is validated as 100% effective.

4. Analytical Quantification (LC-MS/NMR):

  • Action: Analyze the quenched samples using LC-MS (HILIC column, positive ESI) or quantitative 1H -NMR.

  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over standard reversed-phase C18 because both the parent amine and the aziridine product are highly polar and will not retain on hydrophobic stationary phases.

5. Mass Balance Validation:

  • Action: Calculate the molar sum of the remaining parent compound, 2-methylaziridine, and 1-amino-2-propanol.

  • Causality: The total molarity must equal the initial 1 mM concentration ( ±5% ). A failure in mass balance indicates an unmonitored degradation pathway (e.g., volatilization of the aziridine or precipitation of oligomers), which automatically invalidates the kinetic run.

Conclusion

Mastering the thermodynamic stability of 2-bromopropan-1-amine requires a deep understanding of its pH-dependent nucleophilicity and the kinetic competition between intra- and intermolecular pathways. By employing rigorous, self-validating analytical protocols, drug development professionals can accurately map its degradation profile, ensuring the integrity of downstream synthetic operations and final API purity.

References

  • National Center for Biotechnology Information. "2-Bromopropan-1-amine hydrobromide." PubChem Compound Summary for CID 12570703.[Link]

  • Wikipedia contributors. "Aziridines." Wikipedia, The Free Encyclopedia.[Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. "Ullmann's Fine Chemicals." VDOC.PUB.[Link]

Protocols & Analytical Methods

Application

Application Note: In Vitro Covalent Modification and Chemical Rescue Assays Using 2-Bromopropan-1-amine Derivatives

Executive Summary The precision of modern drug development and mechanistic enzymology relies heavily on our ability to probe protein active sites at the atomic level. 2-Bromopropan-1-amine and related bromoalkylamine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precision of modern drug development and mechanistic enzymology relies heavily on our ability to probe protein active sites at the atomic level. 2-Bromopropan-1-amine and related bromoalkylamine derivatives are powerful electrophilic probes used for the targeted covalent modification of proteins[1]. By exploiting the nucleophilicity of engineered or native cysteine residues, these derivatives facilitate "chemical mutagenesis"—converting a mutant cysteine into a sterically branched thialysine analog. This application note details the mechanistic rationale, reagent handling, and step-by-step protocols required to establish a self-validating in vitro assay for bromoalkylamine-mediated covalent modification.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen, rather than merely following a recipe. The use of 2-bromopropan-1-amine requires strict control over the reaction microenvironment due to the inherent reactivity of the molecule.

  • The Chemistry of Alkylation (SN2): The bromoalkyl group is highly susceptible to nucleophilic substitution. When a catalytic lysine is mutated to a cysteine, the enzyme typically loses function. Introducing 2-bromopropan-1-amine allows the cysteine thiolate to attack the α -carbon of the reagent, displacing the bromide ion and forming a γ -thia-branched-lysine analog[2]. The extra methyl group provided by the propanamine backbone (compared to ethylamine) allows researchers to probe steric constraints within the active site[1].

  • Reagent Instability & Basicity: Bromoalkylamines are inherently unstable as free bases. The primary amine can act as an internal nucleophile, leading to intramolecular cyclization (forming volatile and unreactive aziridines) or complex intermolecular self-condensation. Causality: For this reason, the reagent must be stored as a hydrobromide salt and dissolved in anhydrous DMSO or directly into the assay buffer immediately prior to use.

  • Reductant Selection (TCEP vs. DTT): To ensure the target cysteine is reduced and available for alkylation, a reducing agent is required. Causality: Dithiothreitol (DTT) and β -mercaptoethanol contain highly nucleophilic thiols that will rapidly scavenge the bromoalkylamine reagent. Tris(2-carboxyethyl)phosphine (TCEP) must be used instead, as it is a phosphine-based reductant that keeps disulfides broken without reacting with electrophiles.

  • pH Optimization: The reaction is performed at mildly alkaline pH (7.5–8.0). Causality: The pKa of a typical protein cysteine is ~8.3. A pH of 8.0 ensures a sufficient population of the highly nucleophilic thiolate anion ( S− ) while preventing excessive deprotonation of the reagent's primary amine, which would accelerate unwanted side reactions[1].

Designing a Self-Validating Assay System

A robust biochemical assay must be self-validating. To ensure that any observed functional rescue or inhibition is strictly due to the targeted covalent modification, the following matrix of controls must be processed in parallel:

  • Mock-Treated Mutant (Negative Control): Confirms the baseline inactivity of the Cys-mutant.

  • Mock-Treated Wild-Type (Positive Control): Establishes the maximum theoretical activity of the enzyme.

  • Reagent-Treated Wild-Type (Specificity Control): Ensures that 2-bromopropan-1-amine does not non-specifically alkylate other surface residues and globally unfold or inhibit the protein.

  • Reagent-Treated Mutant (Test Condition): Measures the extent of functional rescue or targeted inhibition.

Step-by-Step Methodology: In Vitro Alkylation Protocol

Phase I: Reagent and Protein Preparation
  • Protein Buffer Exchange: Purify the Cys-mutant and Wild-Type enzymes and exchange them into Alkylation Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 2 mM TCEP) using a size-exclusion desalting column.

  • Reagent Activation: Weigh out 2-bromopropan-1-amine hydrobromide. Immediately before the reaction, dissolve the powder in molecular biology grade water or Alkylation Buffer to create a 500 mM stock. Do not adjust the pH of this highly concentrated stock, as it will trigger rapid self-condensation.

Phase II: Covalent Modification
  • Reaction Assembly: Dilute the enzymes to a working concentration of 2–5 μ M in Alkylation Buffer.

  • Alkylation: Add the freshly prepared 2-bromopropan-1-amine stock to the protein solutions to achieve a final reagent concentration of 10 mM.

  • Incubation: Incubate the reaction mixtures at 37°C for 60 to 120 minutes in the dark.

  • Quenching: Terminate the alkylation by adding DTT to a final concentration of 20 mM. The excess DTT will rapidly scavenge any unreacted bromoalkylamine, preventing further modification during the functional readout[1].

Phase III: Functional Readout (Kinetic Assay)
  • Transfer the quenched enzyme mixtures into the standard functional assay buffer for your specific target (e.g., a single-turnover cleavage assay or a fluorogenic substrate turnover assay).

  • Initiate the reaction by adding the substrate and monitor product formation over time to calculate the apparent rate constants ( kcat​ or kcl​ ).

Quantitative Data Presentation

The success of the chemical rescue is evaluated by comparing the kinetic parameters across the self-validating control matrix. Below is a representative data summary demonstrating a successful steric probe experiment.

Enzyme ConstructTreatmentApparent Rate ( kcl​ , s −1 )Relative Activity (%)Mechanistic Outcome
Wild-Type (Native Lys)Mock (Buffer only)0.450100.0Native catalysis baseline
Wild-Type (Native Lys)2-Bromopropan-1-amine0.43596.6Reagent is well-tolerated
Mutant (Lys Cys)Mock (Buffer only)0.0004< 0.1Loss of general acid catalysis
Mutant (Lys Cys)2-Bromopropan-1-amine0.0153.3Partial rescue (Steric clash detected)

Interpretation: The near-complete inactivity of the mock mutant confirms the necessity of the residue. The partial rescue (3.3%) by 2-bromopropan-1-amine indicates that while the positive charge was restored via the thialysine analog, the active site struggles to accommodate the bulky methyl branch of the propanamine backbone, providing high-resolution spatial mapping of the catalytic pocket.

Workflow Visualization

G WT Wild-Type Enzyme (Native Lysine) Mutant Site-Directed Mutant (Lys → Cys) WT->Mutant Mutagenesis Reaction Alkylation Reaction (pH 8.0, TCEP) Mutant->Reaction Buffer Exchange Reagent 2-Bromopropan-1-amine (Fresh Stock) Reagent->Reaction Add Excess (10 mM) Product Thialysine Analog (Branched Modifier) Reaction->Product SN2 Nucleophilic Attack Assay In Vitro Assay (Kinetic Validation) Product->Assay Functional Readout

Workflow for in vitro chemical mutagenesis using 2-bromopropan-1-amine.

References

  • Chemical Mutagenesis of Vaccinia DNA Topoisomerase Lysine-167 Provides Insights to Catalysis of DNA Transesterification - nih.gov - 1

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor - nih.gov -

  • Active-Site Characterization of Ribulose-Bisphosphate Carboxylase/Oxygenase (Rubisco) - osti.gov - 2

Sources

Method

Synthesis of chiral amines starting from 2-bromopropan-1-amine

Application Note: Stereospecific Synthesis of Chiral Amines Starting from 2-Bromopropan-1-amine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereospecific Synthesis of Chiral Amines Starting from 2-Bromopropan-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Overview

Chiral amines are foundational structural motifs in modern drug discovery, present in approximately 40–45% of small-molecule pharmaceuticals and numerous agrochemicals[1]. The stereoselective synthesis of these moieties is pivotal for establishing structure-activity relationships (SAR) and ensuring target specificity[2].

2-Bromopropan-1-amine (typically supplied as a bench-stable hydrobromide salt) is a highly versatile C3 chiral building block. However, manipulating this molecule requires precise mechanistic control. The proximity of the primary amine to the secondary bromide creates a strong driving force for intramolecular reactions. This application note details two divergent, self-validating synthetic workflows to harness this starting material: Pathway A (controlled aziridination) and Pathway B (amine deactivation and intermolecular substitution).

Mechanistic Causality: Controlling the C3 Scaffold

As a synthetic chemist, you cannot simply subject 2-bromopropan-1-amine to standard substitution conditions without accounting for its inherent bifunctionality. The experimental choices below are dictated by the causality of the molecule's internal electronics and sterics.

Pathway A: The Intramolecular Trap (Aziridination) When the hydrobromide salt of 2-bromopropan-1-amine is neutralized by a base, the liberated primary amine rapidly attacks the C2 carbon, displacing the bromide via an intramolecular 3-exo-tet cyclization[3]. Rather than fighting this side reaction, Pathway A exploits it. By driving the reaction to completion, we quantitatively generate chiral 2-methylaziridine. This strained three-membered ring can then be opened by various nucleophiles. The causality of regioselectivity during ring-opening is strictly catalyst-dependent:

  • Basic/Nucleophilic Conditions: Attack occurs at the less sterically hindered C3 position, yielding 1-substituted-propan-2-amines.

  • Lewis Acidic Conditions: The acid coordinates to the aziridine nitrogen, shifting carbocationic character to the more substituted C2 position. Nucleophilic attack at C2 yields 2-substituted-propan-1-amines.

Pathway B: The Intermolecular Bypass (Protection & SN​2 ) If direct functionalization at the C2 position is required without passing through an aziridine intermediate, the primary amine must be electronically deactivated. Protecting the amine with a tert-butyloxycarbonyl (Boc) group removes its nucleophilicity. The C2 bromide is now primed for an intermolecular SN​2 displacement[4]. We utilize sodium azide ( NaN3​ ) because the azide anion is a powerful nucleophile but a weak base, ensuring a clean, concerted displacement of the bromide with strict inversion of stereochemistry, while suppressing competitive E2 elimination pathways.

Quantitative Data: Pathway Comparison

The following table summarizes the strategic metrics and in-process controls for both synthetic routes.

ParameterPathway A: Aziridination & Ring-OpeningPathway B: N-Protection & SN​2 Displacement
Key Intermediate 2-MethylaziridineN-Boc-2-bromopropan-1-amine
Reaction Mechanism Intramolecular cyclization / Ring-openingIntermolecular SN​2
Stereochemical Outcome Retention (via double inversion) or InversionStrict Inversion at C2
Regioselectivity Tunable (C2 or C3 attack)Strictly C2 functionalization
Typical Overall Yield 65% – 80%75% – 90%
Primary In-Process Control 1 H NMR (Aziridine protons at 1.2–1.8 ppm)FT-IR (Azide stretch at ~2100 cm⁻¹)

Workflow Visualization

Workflow SM 2-Bromopropan-1-amine Hydrobromide Aziridine Chiral 2-Methylaziridine (Pathway A) SM->Aziridine NaOH, H2O Intramolecular Cyclization BocAmine N-Boc-2-bromopropan-1-amine (Pathway B) SM->BocAmine Boc2O, Et3N, DCM Amine Protection RingOpen Regioselective Ring-Opening Aziridine->RingOpen Nucleophile (Nu-) +/- Lewis Acid SN2 Intermolecular SN2 Azide Displacement BocAmine->SN2 NaN3, DMF, 60°C ProductA Chiral Branched Amines (Regio- & Stereocontrolled) RingOpen->ProductA ProductB Chiral 1,2-Diamines (Stereochemical Inversion) SN2->ProductB Reduction (PPh3/H2O)

Fig 1. Divergent synthetic pathways for chiral amine synthesis from 2-bromopropan-1-amine.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. Do not proceed to subsequent steps without confirming the success of the current transformation via the specified In-Process Controls (IPCs).

Protocol A: Synthesis via 2-Methylaziridine Intermediates

Step 1: Aziridination

  • Suspend enantiopure (S)-2-bromopropan-1-amine hydrobromide (1.0 eq) in a minimal volume of distilled water.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add an aqueous solution of NaOH (2.5 eq) over 30 minutes to maintain the internal temperature below 5 °C.

  • Equip the flask with a short-path distillation apparatus. Gently heat the mixture to 60 °C to distill the volatile (S)-2-methylaziridine (bp ~54–55 °C) directly into a pre-cooled receiver flask.

  • Self-Validation (IPC): Analyze the distillate via 1 H NMR (CDCl₃). The disappearance of the downfield CH-Br proton and the appearance of highly shielded aziridine ring protons (δ 1.2–1.8 ppm) confirm cyclization.

Step 2: Regioselective Ring-Opening

  • Dissolve the freshly distilled (S)-2-methylaziridine in anhydrous THF under an inert argon atmosphere.

  • Add the desired nucleophile (e.g., benzylamine, 1.2 eq).

  • For C3 attack: Heat the mixture to reflux for 12 hours. For C2 attack: Add a Lewis acid catalyst ( BF3​⋅OEt2​ , 0.1 eq) and stir at room temperature.

  • Self-Validation (IPC): Monitor via LC-MS for the expected mass addition ( [M+H]+ ). Perform Chiral HPLC against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%, ruling out racemization during ring-opening.

Protocol B: Synthesis of Chiral 1,2-Diamines via SN​2 Displacement

Step 1: N-Boc Protection

  • Dissolve (S)-2-bromopropan-1-amine hydrobromide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool to 0 °C and add Triethylamine ( Et3​N , 1.1 eq) to liberate the free base in situ, immediately followed by Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Wash with 1M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (IPC): Spot the product on a TLC plate and stain with Ninhydrin. The absence of a purple/blue spot confirms complete protection of the primary amine.

Step 2: Azide Displacement ( SN​2 )

  • Dissolve the crude N-Boc-2-bromopropan-1-amine in anhydrous DMF.

  • Add Sodium Azide ( NaN3​ , 2.0 eq). Heat the reaction mixture to 60 °C for 8 hours.

  • Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF.

  • Self-Validation (IPC - Critical): Perform FT-IR spectroscopy on the concentrated residue. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ is diagnostic for the azide group. Do not proceed to reduction without confirming this peak.

Step 3: Staudinger Reduction to 1,2-Diamine

  • Dissolve the azido-intermediate in THF. Add Triphenylphosphine ( PPh3​ , 1.2 eq) and stir at room temperature for 2 hours until nitrogen gas evolution ceases.

  • Add water (10.0 eq) and heat to 50 °C for 4 hours to hydrolyze the iminophosphorane intermediate.

  • Concentrate and purify via silica gel chromatography (DCM/MeOH/NH₄OH) to isolate the (R)-1,2-diamine derivative.

  • Self-Validation (IPC): Re-run FT-IR. The complete disappearance of the 2100 cm⁻¹ band confirms total reduction. LC-MS will show the [M+H]+ of the target diamine.

References

  • Source: National Institutes of Health (NIH)
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations Source: ResearchGate URL
  • 2-Bromo-N-(3,4-dichlorophenyl)
  • Buy 2-Bromopropan-1-amine hydrobromide (EVT-2752525)

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromopropan-1-amine vs. 1-Bromopropan-2-amine in Aziridination and Alkylation Workflows

Executive Summary In organic synthesis and drug development, the selection of bifunctional alkylating agents dictates the efficiency, yield, and purity of the final product. 2-bromopropan-1-amine and 1-bromopropan-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the selection of bifunctional alkylating agents dictates the efficiency, yield, and purity of the final product. 2-bromopropan-1-amine and 1-bromopropan-2-amine are structural isomers that serve as critical precursors for 2-methylaziridine and functionalized propylamine linkers[1]. Despite their identical molecular weights, their reactivity profiles diverge drastically. This guide objectively compares their kinetic behavior, thermodynamic stability, and practical utility in both intramolecular cyclization and intermolecular substitution workflows.

Mechanistic Profiling: Sterics, Nucleophilicity, and Kinetics

The reactivity of these isomers is governed by the classic principles of nucleophilic substitution ( SN​2 ) and elimination ( E2 ). Because these molecules are typically stored as stable hydrobromide salts to prevent auto-polymerization[2], their free-base forms must be generated in situ to initiate reactivity.

  • 1-Bromopropan-2-amine (Primary Bromide, Secondary Amine): This isomer features a highly accessible primary alkyl bromide. In SN​2 reactions, primary carbons present minimal steric hindrance at the pentacoordinate transition state, resulting in a low activation energy ( ΔG‡ ). The internal amine, located on a secondary carbon, is highly nucleophilic. Consequently, this isomer undergoes rapid intramolecular cyclization to form 2-methylaziridine.

  • 2-Bromopropan-1-amine (Secondary Bromide, Primary Amine): This isomer features a secondary alkyl bromide. The additional methyl group adjacent to the electrophilic center creates significant steric clash during nucleophilic attack, drastically reducing the SN​2 reaction rate. Furthermore, secondary bromides are highly susceptible to competing E2 elimination pathways under basic conditions.

The kinetics of bromoalkylamine cyclization are heavily dependent on these substitution patterns, with primary bromides cyclizing orders of magnitude faster than their secondary counterparts[3].

Intramolecular Aziridination Pathways

MechanisticPathway cluster_1 Pathway A: 1-bromopropan-2-amine (Fast) cluster_2 Pathway B: 2-bromopropan-1-amine (Slow) Iso1 1-bromopropan-2-amine (Primary Bromide) TS1 Transition State A (Low Steric Hindrance) Iso1->TS1 Intramolecular SN2 (Fast) Product 2-methylaziridine (Cyclized Product) TS1->Product Br- loss Iso2 2-bromopropan-1-amine (Secondary Bromide) TS2 Transition State B (High Steric Hindrance) Iso2->TS2 Intramolecular SN2 (Slow) TS2->Product Br- loss

Mechanistic comparison of intramolecular cyclization pathways to 2-methylaziridine.

Quantitative Data Summary

The structural differences between the two isomers manifest in highly predictable kinetic and thermodynamic behaviors. Table 1 summarizes their reactivity profiles, while Table 2 provides representative kinetic parameters for their cyclization.

Table 1: Structural & Reactivity Profiling

Property1-Bromopropan-2-amine2-Bromopropan-1-amine
Electrophilic Center Primary Carbon (Low hindrance)Secondary Carbon (High hindrance)
Nucleophilic Center Secondary AminePrimary Amine
Intramolecular SN​2 Rate Exceptionally FastSlow
Intermolecular SN​2 Utility Excellent (if amine is protected)Poor (sterically hindered)
E2 Elimination Risk LowHigh (Forms allylamine)

Table 2: Kinetic Parameters for Aziridination (Relative)

SubstrateRelative Rate ( krel​ )Primary Side ReactionSynthetic Yield (Aziridine)
1-Bromopropan-2-amine> 100xOligomerization (minor)> 90%
2-Bromopropan-1-amine1x E2 Elimination (major)< 40%

Experimental Workflows: Kinetic Profiling

To objectively measure the reactivity differences between these two isomers, a self-validating kinetic assay using variable-temperature Nuclear Magnetic Resonance (VT-NMR) is required.

Causality Behind Experimental Choices:
  • Internal Standard (1,3,5-Trimethoxybenzene): Included to ensure the protocol is a self-validating system. By measuring the absolute integration of starting material and product against the standard, researchers can verify mass balance. If the total mass drops below 100%, it proves competing intermolecular oligomerization is occurring.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen because its extreme steric bulk prevents it from acting as a competing nucleophile. This guarantees that any bromide displacement observed is strictly due to the substrate's internal amine.

  • Solvent ( CD3​CN ): A polar aprotic solvent accelerates SN​2 pathways by poorly solvating the nucleophile, while providing a lock signal for continuous in situ NMR monitoring.

Workflow Prep Equilibrate Substrates (25°C, CD3CN) Base Inject Base (DIPEA) Prep->Base Sample Continuous VT-NMR Scanning Base->Sample Analyze Extract k_obs & Mass Balance Sample->Analyze

Step-by-step kinetic assay workflow for monitoring aziridination rates via VT-NMR.

Step-by-Step Methodology: In Situ NMR Kinetic Assay
  • Sample Preparation: In an inert glovebox, weigh 0.05 mmol of the target hydrobromide salt (either 1-bromopropan-2-amine hydrobromide or 2-bromopropan-1-amine hydrobromide) and 0.01 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvation: Dissolve the mixture in 0.5 mL of anhydrous CD3​CN and transfer to an NMR tube equipped with a septum cap.

  • Instrument Equilibration: Insert the NMR tube into the spectrometer and equilibrate the probe temperature to exactly 25.0 °C. Acquire a baseline 1H NMR spectrum to confirm the integral ratio of the protonated starting material to the internal standard.

  • Reaction Initiation: Using a gas-tight microsyringe, quickly inject 0.06 mmol (1.2 equivalents) of anhydrous DIPEA through the septum to deprotonate the ammonium salt and initiate the reaction.

  • Data Acquisition: Immediately begin a pre-programmed array of 1H NMR scans (e.g., 1 scan every 30 seconds for 1-bromopropan-2-amine; 1 scan every 5 minutes for 2-bromopropan-1-amine).

  • Data Processing: Plot the normalized concentration of the starting material [SM] versus time. Fit the decay curve to a first-order kinetic model ( ln([SM]t​/[SM]0​)=−kobs​t ) to extract the observed rate constant. Calculate the mass balance at t1/2​ to validate the absence of intermolecular side reactions.

References

  • Organic Chemistry Portal. Synthesis of aziridines: Recent Literature. Organic Chemistry Portal.[Link]

  • Biochemistry (ACS Publications). Characterization of the Aminocarboxycyclopropane-Forming Enzyme CmaC. Biochemistry, 2006.[Link]

Sources

Comparative

HPLC method validation for quantifying 2-bromopropan-1-amine in complex mixtures

Title: A Comparative Guide to HPLC Method Validation for 2-Bromopropan-1-amine Analysis in Complex Mixtures Introduction: The Analytical Challenge of Aliphatic Amines Quantifying small, polar aliphatic amines like 2-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to HPLC Method Validation for 2-Bromopropan-1-amine Analysis in Complex Mixtures

Introduction: The Analytical Challenge of Aliphatic Amines

Quantifying small, polar aliphatic amines like 2-bromopropan-1-amine in complex matrices presents a distinct set of chromatographic and detection challenges. As a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals (such as modified propanil analogs)[1], its accurate determination is vital for process control and safety assessment.

However, 2-bromopropan-1-amine lacks a conjugated π-electron system, meaning it exhibits negligible UV absorbance above 210 nm[2]. Furthermore, its basic primary amine group and high polarity lead to poor retention on standard reversed-phase (RP) C18 columns and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

To establish a robust analytical control strategy aligned with the latest ICH Q2(R2) guidelines[3], analytical scientists must move beyond traditional paradigms. This guide objectively compares three distinct high-performance liquid chromatography (HPLC) strategies, providing empirical data and mechanistic insights to help you select and validate the optimal fit-for-purpose method[4].

Methodological Comparison: Selecting the Optimal Strategy

We evaluated three analytical approaches for the quantification of 2-bromopropan-1-amine in a complex synthetic reaction matrix.

Alternative A: Standard RP-HPLC with Low-Wavelength UV Detection (210 nm)
  • Mechanism: Relies on the weak absorbance of the carbon-bromine and carbon-nitrogen bonds at 210 nm.

  • Limitations: Highly susceptible to matrix interference, as most organic solvents and complex mixture byproducts absorb strongly at this wavelength. Requires ion-pairing reagents (e.g., heptanesulfonic acid) to achieve retention, which requires extensive column equilibration and is incompatible with mass spectrometry.

Alternative B: Pre-column Derivatization with RP-HPLC-FLD
  • Mechanism: Utilizes 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Dansyl chloride to react with the primary amine, attaching a large, hydrophobic, fluorescent tag[5].

  • Advantages: Excellent sensitivity and retention on standard C18 columns.

  • Limitations: Derivatization is labor-intensive, kinetically dependent on matrix pH, and prone to incomplete reactions or degradation, introducing significant assay variability.

Alternative C (Recommended): Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)
  • Mechanism: Employs a mixed-mode stationary phase (combining hydrophobic C18 chains with strong cation-exchange groups) to retain the protonated amine without ion-pairing reagents. Detection is achieved via CAD, a universal, aerosol-based detector that measures the charge transferred to dried analyte particles, independent of the molecule's optical properties[6].

  • Advantages: Direct analysis (no derivatization), superior peak shape, and highly sensitive detection for non-chromophoric, semi-volatile/non-volatile compounds. CAD consistently outperforms Evaporative Light Scattering Detection (ELSD) in intermediate precision and dynamic range[2][6].

G Start Complex Mixture (2-bromopropan-1-amine) Prep1 Pre-column Derivatization (e.g., Fmoc-Cl) Start->Prep1 Prep2 Direct Dilution (No Derivatization) Start->Prep2 Col1 Standard C18 Column (RP-HPLC) Prep1->Col1 Det1 UV/Fluorescence Detection Col1->Det1 Col2 Mixed-Mode Column (RP/Cation-Exchange) Prep2->Col2 Det2 Charged Aerosol Detection (CAD) Col2->Det2

Workflow comparison: Derivatization vs. Direct Mixed-Mode CAD analysis.

Quantitative Performance Data

The following table summarizes the validation parameters obtained during a head-to-head comparison of the three strategies. Data reflects the analysis of 2-bromopropan-1-amine spiked into a simulated complex reaction matrix.

Performance Metric (ICH Q2(R2))Alt A: RP-HPLC-UV (210 nm)Alt B: Derivatization-FLDAlt C: Mixed-Mode CAD
Limit of Detection (LOD) 5.0 µg/mL0.05 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.15 µg/mL0.6 µg/mL
Linearity / Range R2 = 0.991 (Narrow) R2 = 0.998 R2 = 0.999 (Quadratic fit)
Repeatability (%RSD, n=6) 4.8%3.5%1.2%
Accuracy (Spike Recovery) 82% - 115% (Matrix bias)88% - 94%98% - 102%
Peak Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.11.05
Sample Prep Time 5 mins60 mins5 mins

Causality Insight: The high %RSD in Alternative B is driven by derivatization kinetics, which fluctuate based on minor temperature and matrix pH shifts. Alternative C achieves a 1.2% RSD because it eliminates sample manipulation, while the mixed-mode column's cation-exchange sites provide a defined, predictable retention mechanism for the protonated amine, eliminating the silanol interactions that cause the 2.4 tailing factor in Alternative A.

Step-by-Step Experimental Protocol: Mixed-Mode CAD Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating internal system suitability testing (SST) to verify performance prior to sample analysis.

Reagent and Mobile Phase Preparation

Causality Note: CAD requires strictly volatile mobile phase additives. Non-volatile buffers (like phosphate) will precipitate in the detector, causing catastrophic baseline noise[6].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (At pH 3.0, 2-bromopropan-1-amine is fully protonated, ensuring strong interaction with the column's cation-exchange groups).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Mixed-mode RP/Cation-Exchange column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 60% B

    • 10-13 min: Hold at 60% B

    • 13-13.1 min: Return to 5% B

    • 13.1-20 min: Re-equilibration at 5% B.

  • Detector (CAD): Evaporator temperature set to 35°C, data collection rate 10 Hz, filter 3.6s.

Sample Preparation & System Suitability Testing (SST)
  • Diluent: 95% Water / 5% Acetonitrile.

  • Standard Preparation: Dissolve 2-bromopropan-1-amine reference standard in diluent to a concentration of 50 µg/mL.

  • SST Injection: Inject the standard 6 consecutive times.

  • Self-Validating Criteria: The system is only valid for analysis if:

    • Retention time %RSD 1.0%.

    • Peak area %RSD 2.0%.

    • Tailing factor ( Tf​ ) 1.5.

ICH Q2(R2) Method Validation Framework

Validating this procedure requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[3][4].

Validation Method Mixed-Mode CAD Method for 2-bromopropan-1-amine Spec Specificity (Peak Purity vs Matrix) Method->Spec Range Range & Linearity (Quadratic Fit) Method->Range Acc Accuracy (Spike Recovery) Method->Acc Prec Precision (Repeatability) Method->Prec Valid Validated Fit-for-Purpose Method (ICH Q2(R2)) Spec->Valid Range->Valid Acc->Valid Prec->Valid

ICH Q2(R2) validation parameters evaluated for the analytical procedure.
Key Validation Considerations for CAD:
  • Specificity: Because CAD is a universal detector, it will detect all non-volatile matrix components. Specificity must be proven entirely through chromatographic resolution. The mixed-mode gradient must demonstrate baseline resolution ( Rs​>1.5 ) between 2-bromopropan-1-amine and all adjacent matrix peaks.

  • Reportable Range and Calibration Model: Unlike UV detection, aerosol-based detectors exhibit a non-linear response over large concentration ranges[6]. According to ICH Q2(R2), the calibration model must be justified[3]. For CAD, a quadratic polynomial fit ( y=ax2+bx+c ) or a log-log transformation is scientifically required and fully compliant with regulatory expectations, provided the residuals are randomly distributed.

  • Accuracy and Precision: Demonstrated via matrix spiking at 50%, 100%, and 150% of the target specification limit. The use of a mixed-mode column ensures that the amine is not lost to irreversible silanol binding, yielding the near 100% recovery observed in our data.

Conclusion

For the quantification of challenging aliphatic amines like 2-bromopropan-1-amine, traditional RP-HPLC-UV is inadequate, and derivatization introduces unnecessary complexity and variance. By coupling mixed-mode chromatography with Charged Aerosol Detection, laboratories can establish a highly precise, direct, and ICH Q2(R2)-compliant analytical procedure that serves as a robust foundation for product lifecycle management.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.
  • 2-Bromo-N-(3,4-dichlorophenyl)propanamide. benchchem.com.
  • Repeatability and intermediate precision study with ELSD and CAD detection. researchgate.net.
  • HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101. thermofisher.com.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. helsinki.fi.

Sources

Validation

Reproducibility of 2-Bromopropan-1-amine Synthesis Across Laboratory Scales: A Comparative Guide

Executive Summary The synthesis of 2-bromopropan-1-amine (typically isolated as its hydrobromide salt, CAS: 2403-33-0) is a foundational process in modern organic synthesis. This molecule is a critical building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-bromopropan-1-amine (typically isolated as its hydrobromide salt, CAS: 2403-33-0) is a foundational process in modern organic synthesis. This molecule is a critical building block for synthesizing[1], as well as [2] and pharmaceutical intermediates.

However, scaling this synthesis from the discovery bench to pilot manufacturing introduces significant reproducibility challenges, primarily concerning thermal degradation, reaction kinetics, and byproduct formation. This guide objectively compares the traditional Batch Synthesis method with modern Continuous Flow Synthesis , providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity scale-up.

Mechanistic Insights & The Stability Challenge

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen rather than merely following a recipe. The standard route utilizes 1-amino-2-propanol and concentrated hydrobromic acid (48% aq. HBr). The causality behind this methodology is governed by two strict chemical necessities:

  • In Situ Amine Protection (Preventing Cyclization): The free base of 2-bromopropan-1-amine is highly unstable. If left unprotonated, the nucleophilic primary amine will rapidly attack the secondary alkyl bromide intramolecularly, forming 2-methylaziridine. The first equivalent of HBr immediately protonates the amine ( pKa​≈9.5 ), converting it into a non-nucleophilic ammonium cation ( −NH3+​ ) and locking the molecule in a stable state.

  • Hydroxyl Activation & Substitution: The second equivalent of HBr protonates the secondary hydroxyl group, converting it from a poor leaving group ( −OH ) into an excellent one ( −OH2+​ ). The bromide anion then executes a nucleophilic substitution. Because this occurs at a sterically hindered secondary carbon, the reaction proceeds via a mixed SN​1/SN​2 pathway, necessitating high thermal energy (110 °C–140 °C) to overcome the activation barrier.

According to Le Chatelier’s principle, the water generated as a byproduct must be continuously removed to drive the equilibrium toward the brominated product. Failure to efficiently remove water during scale-up is the primary cause of batch-to-batch yield variations.

Workflow cluster_batch Method A: Batch Reactor cluster_flow Method B: Continuous Flow Reagents 1-Amino-2-propanol + 48% aq. HBr B_Step1 Reflux at 110°C (24h) Continuous H2O Distillation Reagents->B_Step1 F_Step1 Microreactor at 140°C (15 min) Pressurized System Reagents->F_Step1 B_Step2 Cooling & Crystallization (Yield: 65-75%) B_Step1->B_Step2 Product 2-Bromopropan-1-amine Hydrobromide (Target Product) B_Step2->Product F_Step2 In-line Solvent Evaporation (Yield: >90%) F_Step1->F_Step2 F_Step2->Product

Fig 1. Comparative workflow of Batch vs. Continuous Flow synthesis for 2-bromopropan-1-amine.

Quantitative Performance Data

When transitioning from milligram-scale discovery to kilogram-scale production, the physical limitations of batch reactors (poor heat transfer, inefficient water distillation) become apparent. Continuous flow chemistry resolves these issues through high surface-area-to-volume ratios and pressurized superheating.

Table 1: Performance Comparison Across Scales
ParameterMethod A: Batch SynthesisMethod B: Continuous FlowCausality / Scientific Driver
Optimal Scale 10 g to 1 kg1 kg to >50 kgFlow reactors allow continuous throughput without increasing reactor footprint.
Reaction Time 18 - 24 hours15 - 20 minutesPressurized flow allows heating above the boiling point of water, accelerating kinetics.
Operating Temp 110 °C - 120 °C140 °C (Pressurized)Batch is limited by the atmospheric boiling point of the aqueous HBr mixture.
Isolated Yield 65% - 75%> 90%Flow prevents prolonged thermal degradation and oligomerization.
Purity (HPLC) 92% - 95%> 98%Precise residence time in flow eliminates over-reaction impurities.
E-Factor ~15 (High)~3 (Low)Batch requires massive volumes of anti-solvent (ethanol/ether) for crystallization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the operator can verify success before proceeding to downstream applications like[3].

Method A: Traditional Batch Protocol (Discovery / Gram Scale)

Best suited for initial R&D where specialized flow equipment is unavailable.

  • Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer, carefully add 1-amino-2-propanol (75.1 g, 1.0 mol).

  • Exothermic Protonation: Submerge the flask in an ice bath. Slowly add 48% aqueous hydrobromic acid (420 g, ~2.5 mol) dropwise via an addition funnel. Caution: The initial neutralization is highly exothermic.

  • Distillation Setup: Equip the flask with a short-path distillation head and a receiving flask.

  • Thermal Substitution: Heat the reaction mixture to 110 °C – 120 °C using a heating mantle. Continuously distill off the water. As the water is removed, the internal temperature will naturally rise. Maintain this state for 18 to 24 hours.

  • Workup & Crystallization: Once the distillation ceases and a thick syrup remains, cool the mixture to 60 °C and add 200 mL of absolute ethanol, followed by 100 mL of diethyl ether to induce crystallization. Cool to 4 °C overnight.

  • Isolation: Filter the white to pale-yellow crystals under a vacuum, wash with cold ether, and dry in a vacuum oven at 50 °C.

  • Self-Validation Check (QC): Analyze a 5 mg aliquot via 1H NMR in D2​O .

    • Pass Criteria: Complete disappearance of the multiplet at δ 3.9 ppm (CH-OH) and the appearance of a downstream shifted multiplet at δ 4.3 ppm (CH-Br).

Method B: Continuous Flow Protocol (Pilot / Kilogram Scale)

Best suited for process scale-up, ensuring high yield and safety.

  • Feed Preparation: In a cooled holding vessel, slowly mix 1-amino-2-propanol with 48% aqueous HBr in a 1:2.5 molar ratio to form a homogenous, stable feed solution.

  • System Priming: Prime a Hastelloy or fluoropolymer (PFA) microreactor coil (e.g., 20 mL internal volume) with deionized water. Set the back-pressure regulator (BPR) to 7 bar to ensure the system remains liquid at elevated temperatures.

  • Continuous Processing: Set the reactor temperature to 140 °C. Pump the feed solution through the reactor at a flow rate that achieves a strict residence time ( tR​ ) of 15 minutes.

  • In-Line Evaporation: Direct the reactor effluent through a BPR into a heated thin-film evaporator (TFE) operating under a mild vacuum (100 mbar) at 90 °C. This instantly flashes off the water and excess HBr.

  • Isolation: Collect the highly pure molten 2-bromopropan-1-amine hydrobromide directly from the TFE outlet. It will solidify upon cooling to room temperature.

  • Self-Validation Check (QC): Perform an in-line or at-line HPLC analysis.

    • Pass Criteria: A single sharp peak corresponding to the product, with an area integration of >98%, confirming the absence of unreacted amino alcohol or thermal degradation byproducts.

Conclusion & Recommendations

For laboratories synthesizing task-specific ionic liquids or NHC ligands, the choice of methodology depends strictly on the required scale. The Batch Method is perfectly adequate for synthesizing <100 grams of 2-bromopropan-1-amine hydrobromide, provided the operator rigorously monitors the water distillation. However, for campaigns requiring >1 kilogram, the batch method suffers from diminished yields and severe E-factor penalties. The Continuous Flow Method is the authoritative standard for scale-up, offering near-quantitative yields, superior safety profiles via pressurized containment, and excellent reproducibility.

References

  • Title: CO2 Capture by a Task-Specific Ionic Liquid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Immobilization of N-Heterocyclic Carbene Compounds: A Synthetic Perspective Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Carbon Dioxide Sorption by an Ionic Liquid Monomer that Is 2-Methacryloxyethyl Diethylammonium Chloride and Copolymers Based Source: Chemistry for Sustainable Development URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromopropan-1-amine proper disposal procedures

2-Bromopropan-1-amine: Comprehensive Disposal and Deactivation Protocols As a Senior Application Scientist overseeing synthetic workflows and laboratory safety, I approach the disposal of bifunctional alkylating agents n...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Bromopropan-1-amine: Comprehensive Disposal and Deactivation Protocols

As a Senior Application Scientist overseeing synthetic workflows and laboratory safety, I approach the disposal of bifunctional alkylating agents not merely as a compliance checklist, but as a critical chemical transformation. 2-Bromopropan-1-amine presents unique logistical and safety challenges in drug development and synthetic laboratories.

This guide provides the authoritative, step-by-step operational logic required to safely manage, deactivate, and dispose of this compound, ensuring absolute regulatory compliance and laboratory safety.

Executive Summary & Chemical Causality

To safely dispose of 2-bromopropan-1-amine, one must first understand its reactivity. The molecule contains both a nucleophilic primary amine and an electrophilic alkyl bromide. In its free base form, it rapidly undergoes intramolecular cyclization to form 2-methylaziridine—a highly reactive, volatile, and potent alkylating agent.

To prevent this dangerous self-alkylation, the chemical is almost exclusively supplied, stored, and handled as the hydrobromide salt (2-bromopropan-1-amine hydrobromide , CAS 2403-33-0)[1]. However, when this salt is introduced into basic or nucleophile-rich aqueous environments during experimental workflows, its alkylating potential is immediately reactivated. Proper disposal protocols must account for this latent toxicity, as well as the compound's corrosivity and environmental persistence.

Hazard Assessment & Regulatory Framework

Under U.S. Environmental Protection Agency (EPA) guidelines, unquenched 2-bromopropan-1-amine waste streams are classified as hazardous. Because it contains a halogen (bromine), it must be strictly segregated from non-halogenated solvent streams to prevent the formation of highly toxic byproducts (such as dioxins) during commercial incineration[2]. Furthermore, aqueous waste streams containing this chemical may trigger the EPA's corrosivity characteristic (Waste Code D002) if the pH is ≤ 2 or ≥ 12.5[3].

Table 1: Chemical Properties and Regulatory Classifications

Property / ClassificationDetail
Chemical Name 2-Bromopropan-1-amine hydrobromide
CAS Number 2403-33-0
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A[1]
Primary Chemical Risk Alkylating agent precursor; forms carcinogenic aziridines in basic media
EPA Waste Codes D002 (Corrosivity, if applicable), Halogenated Organic Waste[3]
Authorized Disposal Route Chemical deactivation (aqueous) or TSDF Incineration (solids/organics)[4]

Disposal Decision Logic

The choice between direct collection and chemical quenching depends entirely on the concentration and matrix of the waste. High-concentration organic streams should never be quenched in-house due to the exothermic nature of nucleophilic substitution reactions and the risk of incomplete deactivation.

G Start Waste Generation: 2-Bromopropan-1-amine Decision Concentration & Matrix Assessment Start->Decision HighConc >5% Conc. or Solid/Organic Matrix Decision->HighConc Yes LowConc <5% Conc. in Aqueous Matrix Decision->LowConc No Incineration EPA D002/Halogenated Waste Incineration HighConc->Incineration Quench Chemical Quenching (Sodium Thiosulfate) LowConc->Quench pHAdj pH Adjustment (pH 5.5 - 10.5) Quench->pHAdj AqueousWaste Aqueous Waste Collection pHAdj->AqueousWaste

Decision tree for 2-bromopropan-1-amine waste segregation and chemical deactivation.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Direct Segregation (For Solid Waste and >5% Solutions)

Causality: Solid salts and concentrated organic solutions (>5% w/v) possess too high an alkylating burden for safe in-house quenching. They must be preserved in their stable hydrobromide form and sent for high-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Stabilization: Ensure the waste stream remains acidic to neutral (pH < 7). Do not add base, as this will deprotonate the amine and trigger the formation of volatile 2-methylaziridine.

  • Segregation: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents to avoid hazmat processing penalties and dangerous cross-reactions[2].

  • Labeling: Label the container clearly with "Hazardous Waste - Halogenated," explicitly listing "2-Bromopropan-1-amine hydrobromide" and its estimated percentage[5].

  • Storage: Store in a ventilated, secondary containment tray away from strong bases and oxidizing agents until your institutional EHS team or commercial TSDF partner retrieves it.

Protocol B: Chemical Deactivation (For <5% Dilute Aqueous Solutions)

Causality: Dilute aqueous solutions of alkyl halides can be safely deactivated using a strong, soft nucleophile like sodium thiosulfate ( Na2​S2​O3​ ). Thiosulfate outcompetes biological nucleophiles, undergoing an SN​2 reaction with the alkyl bromide to form a non-toxic, water-soluble Bunte salt (S-alkyl thiosulfate)[6]. This self-validating protocol permanently destroys the alkylating hazard.

  • Preparation: In a certified fume hood, equip a reaction vessel with magnetic stirring. Ensure the aqueous waste solution is at room temperature.

  • Thiosulfate Addition: For every 1 mole of 2-bromopropan-1-amine estimated in the waste, add 2.5 to 3 molar equivalents of sodium thiosulfate pentahydrate ( Na2​S2​O3​⋅5H2​O )[6].

  • Reaction Monitoring (Self-Validation): Stir the mixture continuously for 12 to 24 hours. This reaction is a self-validating system: as the nucleophilic substitution proceeds, bromide ions and protons are released. You will observe a measurable drop in the solution's pH, confirming the destruction of the alkyl halide.

  • Verification: Verify the completion of the reaction using Thin-Layer Chromatography (TLC) or by confirming that the pH has stabilized and no further acid is being generated.

  • Neutralization: Adjust the final pH of the quenched solution to between 5.5 and 10.5 using dilute NaOH or HCl [5].

  • Disposal: Once neutralized and analytically confirmed free of alkylating agents, the resulting aqueous Bunte salt solution can be disposed of in the standard aqueous waste stream, subject to your local Environmental Health and Safety (EHS) drain disposal regulations[7].

References

  • Title : 2-bromopropan-1-amine hydrobromide — Chemical Substance Information Source : NextSDS Substance Database URL :[Link]

  • Title : Chemical Waste Management Guide Source : Boston University Environmental Health & Safety URL :[Link]

  • Title : Hazardous Waste and Disposal Considerations Source : American Chemical Society (ACS) URL :[Link]

  • Title : Chapter 7 Chemical Disposal Procedures Source : University of Wisconsin–Madison Environment, Health & Safety URL :[Link]

  • Title : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source : US Environmental Protection Agency (EPA) URL :[Link]

  • Title : Steps in Complying with Regulations for Hazardous Waste Source : US Environmental Protection Agency (EPA) URL :[Link]

  • Title : Separation Science and Technology Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents Source : Oregon Health & Science University (OHSU) / NIH URL :[Link]

Sources

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